![molecular formula C11H16ClNS B7579312 3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine](/img/structure/B7579312.png)
3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of phenethylamines, which are known for their psychoactive properties. However, the focus of
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine involves its ability to bind to the serotonin transporter and inhibit the reuptake of serotonin. This leads to an increase in serotonin levels in the brain, which is associated with improved mood and reduced anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. Research studies have shown that this compound has a significant impact on the levels of neurotransmitters in the brain, particularly serotonin. Additionally, it has been found to have a positive effect on mood and anxiety levels.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine in lab experiments is its high affinity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in the brain. However, one of the limitations of using this compound is its psychoactive properties, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the research on 3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine. One potential direction is the development of more selective compounds that target specific serotonin receptors. Additionally, further research is needed to explore the potential therapeutic applications of this compound in the treatment of depression and anxiety disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential for scientific research applications. Its high affinity for the serotonin transporter makes it a useful tool for studying the role of serotonin in the brain. Further research is needed to explore its potential therapeutic applications and to develop more selective compounds that target specific serotonin receptors.
Synthesis Methods
The synthesis of 3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine involves the reaction of 3-chlorobenzyl chloride with butanethiol in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain a pure form of the compound. This synthesis method has been reported in several research studies and has been found to be effective in producing high yields of this compound.
Scientific Research Applications
The scientific research application of 3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine has been explored in several studies. One of the primary applications of this compound is in the field of neuroscience. Research studies have shown that this compound has a high affinity for the serotonin transporter, which makes it a potential candidate for the treatment of depression and anxiety disorders.
properties
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNS/c1-9(5-6-13)14-8-10-3-2-4-11(12)7-10/h2-4,7,9H,5-6,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNPQTWFIZLWDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)SCC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579233.png)
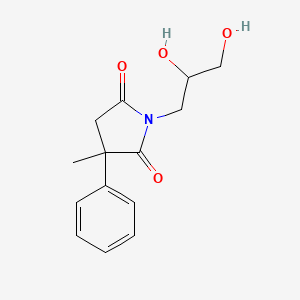
![3-[(3-Aminonaphthalene-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579256.png)
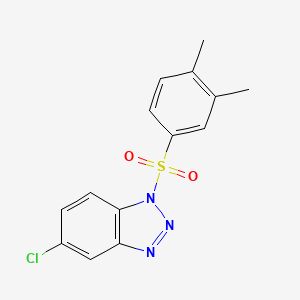
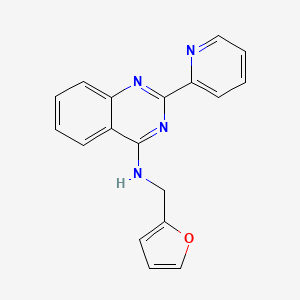
![N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}acetamide](/img/structure/B7579286.png)
![5-(2-nitrophenyl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B7579289.png)
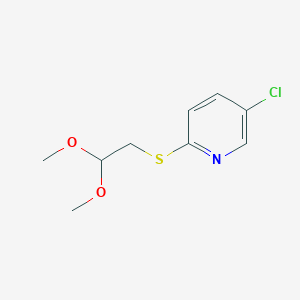
![3-[(2-Chloropyridin-3-yl)methylsulfanyl]butan-1-amine](/img/structure/B7579316.png)
![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide](/img/structure/B7579326.png)
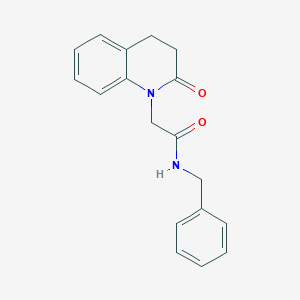
![methyl 1-methyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B7579331.png)
![2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579344.png)
